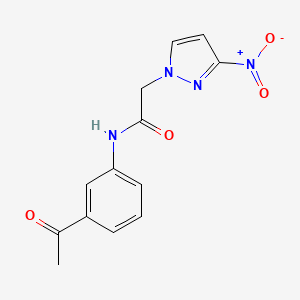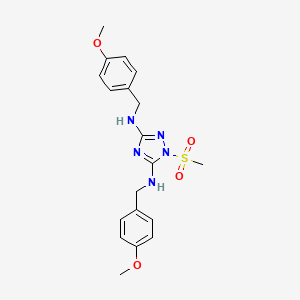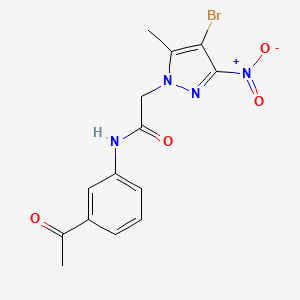
N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as ANPA, is a chemical compound that has been the subject of scientific research due to its potential biological and pharmaceutical applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively. In
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that play a role in inflammation, pain, and tumor growth. N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Additionally, N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it could be used as a potential anticancer agent.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in animal models. In one study, N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide was found to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in a dose-dependent manner. N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide was also found to reduce the number of writhing responses in mice in a hot plate test, indicating its potential analgesic effects. In another study, N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide was found to inhibit the growth of tumor cells in vitro and in vivo, and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide also has some limitations, including its low yield during synthesis, which can make it difficult to obtain large quantities for experiments. Additionally, N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, including the development of new drugs for the treatment of inflammatory and pain-related disorders, as well as for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide and to identify its molecular targets. Additionally, studies are needed to determine the safety and efficacy of N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide in humans, and to identify any potential drug interactions or side effects. Overall, N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has the potential to be a valuable tool for the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential biological and pharmaceutical applications. One study found that N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibited anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. Another study found that N-(3-acetylphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide exhibited antitumor activity in vitro and in vivo, suggesting that it could be used in the development of new anticancer drugs.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-9(18)10-3-2-4-11(7-10)14-13(19)8-16-6-5-12(15-16)17(20)21/h2-7H,8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIOLRFLZJOENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-fluorophenyl)-4-{[(4-methoxybenzyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3606305.png)
![N-(4-chloro-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3606319.png)
![3-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B3606322.png)
![1-amino-8,8-dimethyl-5-(4-morpholinyl)-N-(2-phenylethyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3606326.png)
![1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B3606340.png)
![N,N-diethyl-2,2-dimethyl-5-(1-pyrrolidinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-amine](/img/structure/B3606343.png)
![N~1~-cycloheptyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3606351.png)
![2-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3606359.png)

![N-isopropyl-3,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B3606366.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3606371.png)
![N-(6-chloro-7-methyl-1,3-benzothiazol-2-yl)-N-methyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3606374.png)